![molecular formula C14H21NO4S B1434145 [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1523618-34-9](/img/structure/B1434145.png)
[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol
Overview
Description
“[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol” is a chemical compound with the molecular formula C14H21NO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=C(S(=O)(N2CCC(CO)(CC2)CO)=O)C=C1
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 299.39 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : The compound is synthesized by the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as a solvent and triethylamine as the base (Girish et al., 2008).
- Crystal Structure : X-ray crystallography reveals that the compound crystallizes in the monoclinic crystal class. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is comparable to classic tetrahedral values (Girish et al., 2008).
Potential as a Molecular Switch
- Excited State Dynamics : Studies on a similar compound, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, indicate its potential as a molecular switch based on intramolecular proton transfer. This process is influenced by the solvent, suggesting applications in designing photoresponsive materials (Manolova et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity : Derivatives of piperidin-4-yl methanone, which is structurally related to the compound of interest, have been evaluated for antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity, indicating potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Enzyme Inhibition and Pharmaceutical Applications
- Enzyme Inhibition : Compounds like 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which share structural similarities, have been studied for their inhibitory activities against tumor necrosis factor-α converting enzyme and matrix metalloproteinase. This suggests potential pharmaceutical applications, particularly in inflammation and cancer therapies (Venkatesan et al., 2004).
Safety and Hazards
properties
IUPAC Name |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-12-2-4-13(5-3-12)20(18,19)15-8-6-14(10-16,11-17)7-9-15/h2-5,16-17H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZMXLYVPOWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215424 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol | |
CAS RN |
1523618-34-9 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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